5-(2-Benzothiazolyl)-1,3-diphenylformazan
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Overview
Description
5-(2-Benzothiazolyl)-1,3-diphenylformazan is a heterocyclic compound that features a benzothiazole moiety fused with a formazan structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzothiazolyl)-1,3-diphenylformazan typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Benzothiazolyl)-1,3-diphenylformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
5-(2-Benzothiazolyl)-1,3-diphenylformazan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological analytes.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(2-Benzothiazolyl)-1,3-diphenylformazan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
1-(2-Benzothiazolyl)pyrazolines: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-Phenacylbenzothiazole: Another benzothiazole derivative with comparable chemical properties and applications
Uniqueness: 5-(2-Benzothiazolyl)-1,3-diphenylformazan stands out due to its unique combination of the benzothiazole and formazan structures, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H15N5S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide |
InChI |
InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19+,25-24? |
InChI Key |
OPOMTHCDFJEKJO-JTJSMARMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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